molecular formula C45H56N8O8 B14159311 Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) CAS No. 151911-03-4

Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala)

Cat. No.: B14159311
CAS No.: 151911-03-4
M. Wt: 837.0 g/mol
InChI Key: QOHLOAJGFVUXEK-UHFFFAOYSA-N
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Description

Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) is a synthetic peptide derivative that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is known for its unique structure, which includes a pseudo-peptide bond (psi(CH2NH)) and various amino acid residues such as leucine, aspartic acid, glutamine, tryptophan, phenylalanine, and beta-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The pseudo-peptide bond (psi(CH2NH)) is introduced through a specific coupling reaction that replaces the traditional peptide bond with a methylene-amino linkage. The reaction conditions often involve the use of coupling reagents such as carbodiimides and protecting groups like Boc (tert-butyloxycarbonyl) to ensure the selective formation of the desired peptide sequence.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS techniques with automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling, deprotection, and washing, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities and achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) can undergo various chemical reactions, including:

    Oxidation: The tryptophan and phenylalanine residues can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The pseudo-peptide bond (psi(CH2NH)) can be reduced to form a traditional peptide bond.

    Substitution: The benzyl (obzl) protecting group on the aspartic acid residue can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions to oxidize the aromatic residues.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the pseudo-peptide bond.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzyl group under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of tryptophan and phenylalanine.

    Reduction: Formation of traditional peptide bonds.

    Substitution: Derivatives with substituted functional groups on the aspartic acid residue.

Scientific Research Applications

Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide bond isosteres and their effects on peptide stability and conformation.

    Biology: Investigated for its potential role in modulating protein-protein interactions and enzyme activity.

    Medicine: Explored for its analgesic properties and potential use in pain management due to its structural similarity to endogenous opioid peptides.

    Industry: Utilized in the development of novel peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) involves its interaction with specific molecular targets, such as opioid receptors. The pseudo-peptide bond (psi(CH2NH)) mimics the traditional peptide bond, allowing the compound to bind to these receptors and exert its effects. The binding of this compound to opioid receptors can modulate pain perception and provide analgesic effects. Additionally, its unique structure may enable it to interact with other protein targets, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Boc-Leu-psi(CH2NH)Leu-OH: A derivative of leucine enkephalin with a similar pseudo-peptide bond.

    D-His-Pro-Phe-His-Leu-psi(CH2NH)-Leu-Val-Tyr: A renin inhibitor with a pseudo-peptide bond.

    Leu-psi(CH2N)Tac-NH2: A bombesin/GRP antagonist with a similar pseudo-peptide bond.

Uniqueness

Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) is unique due to its specific combination of amino acid residues and the presence of the benzyl-protected aspartic acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

151911-03-4

Molecular Formula

C45H56N8O8

Molecular Weight

837.0 g/mol

IUPAC Name

benzyl 2-[8-(3-amino-3-oxopropyl)-14-benzyl-11-(1H-indol-3-ylmethyl)-2-(2-methylpropyl)-6,9,12,15,19-pentaoxo-1,4,7,10,13,16-hexazacyclononadec-5-yl]acetate

InChI

InChI=1S/C45H56N8O8/c1-28(2)21-32-26-49-36(24-41(56)61-27-30-13-7-4-8-14-30)44(59)51-35(17-18-39(46)54)43(58)53-38(23-31-25-48-34-16-10-9-15-33(31)34)45(60)52-37(22-29-11-5-3-6-12-29)42(57)47-20-19-40(55)50-32/h3-16,25,28,32,35-38,48-49H,17-24,26-27H2,1-2H3,(H2,46,54)(H,47,57)(H,50,55)(H,51,59)(H,52,60)(H,53,58)

InChI Key

QOHLOAJGFVUXEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CNC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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